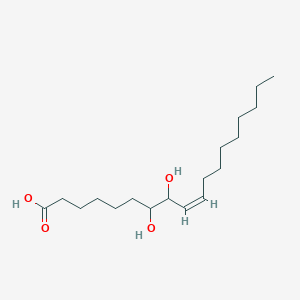

(Z)-7,8-dihydroxyoctadec-9-enoic acid

Description

(Z)-7,8-Dihydroxyoctadec-9-enoic acid is a hydroxylated fatty acid characterized by an 18-carbon chain (octadecanoic acid backbone) with two hydroxyl groups at positions 7 and 8, and a cis (Z)-configured double bond at position 9. Its molecular formula is C₁₈H₃₄O₄, and it has a monoisotopic mass of 314.25 g/mol . Structurally, it belongs to the hydroxy fatty acids subclass (FA0105 in the LMSD classification), which are bioactive lipids involved in signaling and inflammation modulation in biological systems .

Properties

CAS No. |

143288-65-7 |

|---|---|

Molecular Formula |

C18H34O4 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(Z)-7,8-dihydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h10,13,16-17,19-20H,2-9,11-12,14-15H2,1H3,(H,21,22)/b13-10- |

InChI Key |

WBZXABQRBWTVNN-RAXLEYEMSA-N |

SMILES |

CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |

Isomeric SMILES |

CCCCCCCC/C=C\C(C(CCCCCC(=O)O)O)O |

Canonical SMILES |

CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |

Synonyms |

7,8-dihydroxylinoleic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural distinctions between (Z)-7,8-dihydroxyoctadec-9-enoic acid and related hydroxy fatty acids:

Detailed Analysis

Hydroxyl Group Configuration: The target compound has vicinal hydroxyls (7 and 8), which are absent in (9E,12R)-12-hydroxyoctadec-9-enoic acid (single hydroxyl at C12) and 13(S)-HODE (hydroxyl at C13). Vicinal diols are rare in fatty acids and may confer unique reactivity or binding properties .

Double Bond Geometry: The Z-configuration at C9 in the target compound contrasts with the E-configuration in (9E,12R)-12-hydroxyoctadec-9-enoic acid. This difference affects membrane fluidity and enzymatic recognition . 13(S)-HODE contains two double bonds (9Z,11E), making it a linoleic acid derivative with distinct signaling roles in inflammation .

Physicochemical Properties: While data on the target compound’s solubility or melting point are sparse, (9E,12R)-12-hydroxyoctadec-9-enoic acid is reported as a liquid with a melting point of 51–52°C and low water solubility . This suggests that hydroxyl positioning and stereochemistry critically influence physical states.

Biological Implications: 13(S)-HODE is a well-studied eicosanoid involved in oxidative stress responses, whereas the biological roles of this compound remain underexplored . The trihydroxy derivative (C18H34O5) may exhibit enhanced anti-inflammatory activity due to increased hydroxylation, a trend observed in other polyhydroxy fatty acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.